Fmoc-Lys-Oall

Description

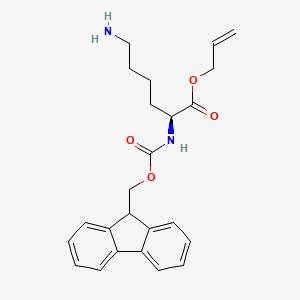

Fmoc-Lys-OAll (Nα-9-fluorenylmethyloxycarbonyl-L-lysine allyl ester) is a protected lysine derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its structure features an Fmoc group on the α-amino group and an allyl ester (OAll) on the carboxyl group, with the ε-amino group typically protected by a tert-butyloxycarbonyl (Boc) group . This compound is critical for constructing peptides requiring orthogonal deprotection strategies, as the allyl ester can be selectively removed via palladium-catalyzed cleavage, while the Fmoc group is base-labile . Applications span the synthesis of cyclic peptides , lipopeptides , and collagen telopeptide analogs .

Properties

IUPAC Name |

prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXOBMIHCYCHQB-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Esterification

A widely adopted method involves reacting lysine hydrochloride with allyl alcohol in the presence of thionyl chloride (SOCl₂). This approach mirrors protocols for ethyl and methyl esters, as detailed in patent CN112110833A.

Procedure:

-

Lysine hydrochloride (18.3 g) is suspended in anhydrous allyl alcohol.

-

Thionyl chloride (12 mL) is added dropwise at 0–5°C, followed by stirring at room temperature.

-

The reaction is monitored via thin-layer chromatography (TLC) until lysine consumption is complete.

-

The mixture is concentrated under reduced pressure to yield H-Lys-OAll·HCl as a viscous oil.

Mechanistic Insight:

SOCl₂ converts the carboxylic acid to an acyl chloride intermediate, which reacts with allyl alcohol to form the ester. Excess SOCl₂ is removed via evaporation, minimizing side reactions.

Coupling Agent-Assisted Esterification

Alternative methods employ carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) with allyl alcohol. For example:

-

Lysine is dissolved in dimethylformamide (DMF) with allyl alcohol (3 eq).

-

DCC (1.1 eq) and catalytic DMAP are added, and the reaction proceeds at 0°C for 24 hours.

-

The dicyclohexylurea byproduct is filtered, and the ester is purified via column chromatography.

Advantages:

-

Avoids acidic conditions, preserving acid-sensitive functional groups.

Fmoc Protection of the α-Amino Group

Challenges in ε-Amino Group Protection

Unintended ε-amino protection remains a key challenge. Patent CN112110833A highlights that omitting ε-amino protection (e.g., with Mtt-Cl) simplifies synthesis but risks di-Fmoc byproducts. To mitigate this:

-

Stoichiometric Control: Limiting Fmoc-OSu to 1.2 eq minimizes over-reaction.

-

Purification: Silica gel chromatography or recrystallization removes residual di-Fmoc impurities.

Comparative Analysis of Methodologies

| Parameter | Thionyl Chloride Method | Coupling Agent Method |

|---|---|---|

| Yield | 65–70% | 75–85% |

| Reaction Time | 4–6 hours | 12–24 hours |

| Byproducts | HCl gas, over-esterification | Dicyclohexylurea |

| Scalability | Industrial-friendly | Limited by cost |

| ε-Amino Protection | Not required | Not required |

Industrial-Scale Optimizations

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys-Oall undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the allyl ester group can be removed using palladium-catalyzed hydrogenation.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group of lysine is coupled with other amino acids to form peptide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; palladium on carbon (Pd/C) with hydrogen gas for allyl ester removal.

Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences and functionalities, depending on the amino acids and protecting groups used in the synthesis .

Scientific Research Applications

Peptide Synthesis

Fmoc-Lys-Oall serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection and coupling reactions, facilitating the assembly of complex peptide structures.

- Solid-Phase Techniques : The compound is often anchored to resin via its side chain, enabling the sequential addition of other amino acids. This method has been successfully employed to synthesize various peptides, including those with specific bioactivities and structural features .

Drug Development

In medicinal chemistry, This compound plays a significant role in modifying drug candidates to enhance their pharmacological properties. Its allyl ester functionality can be utilized to improve the bioavailability and efficacy of therapeutic agents.

- Case Study : Research indicates that peptides synthesized using this compound have been developed into potential drug candidates targeting specific diseases. These modifications can lead to improved interactions with biological targets, increasing the therapeutic potential of the compounds .

Bioconjugation

The allyl ester group in This compound is particularly valuable for bioconjugation applications. This functionality allows for the attachment of various biomolecules, such as drugs or fluorescent tags, to peptides or proteins.

- Targeted Drug Delivery : By utilizing bioconjugation techniques, researchers can create targeted delivery systems that improve the specificity and effectiveness of treatments. For instance, conjugating therapeutic agents to peptides containing This compound has shown promise in enhancing treatment outcomes in cancer therapy .

Protein Engineering

In protein engineering, This compound is used to introduce lysine residues into proteins. This modification is essential for studying protein structure and function.

- Structural Studies : The incorporation of lysine residues allows researchers to explore various aspects of protein interactions and stability. For example, studies have demonstrated that peptides with modified lysine residues exhibit altered binding affinities and enzymatic activities, providing insights into their biological roles .

Comparative Applications Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS; facilitates complex peptide assembly | High specificity and yield |

| Drug Development | Modifies drug candidates to enhance efficacy and bioavailability | Improved therapeutic profiles |

| Bioconjugation | Attaches biomolecules for targeted delivery systems | Increased specificity in treatment |

| Protein Engineering | Introduces lysine residues for structural studies | Insights into protein interactions |

Mechanism of Action

The mechanism of action of Fmoc-Lys-Oall involves the selective protection and deprotection of the lysine amino acid. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. The allyl ester group protects the carboxyl group, allowing for selective deprotection and modification at specific stages of the synthesis . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized and its intended application .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features

Orthogonal Deprotection Strategies

- This compound : Allyl esters are cleaved under mild, neutral conditions using Pd(PPh₃)₄, leaving Fmoc and Boc groups intact. This enables sequential assembly of complex peptides .

- Fmoc-Hnl-OAll: Similar deprotection to this compound but requires post-synthetic oxidation (e.g., NaIO₄) to convert hydroxynorleucine to allysine, complicating workflows .

- Boc-Hnl-OAll : Boc deprotection with trifluoroacetic acid (TFA) risks premature cleavage of acid-sensitive groups, limiting compatibility with acid-labile resins .

Resin Loading and Efficiency

This compound exhibits lower resin loading (0.26 mmol/g on 2-ClTrtCl resin) compared to Fmoc-Hnl-OAll (0.46 mmol/g) due to steric hindrance from the Boc group . However, lower loading reduces intermolecular side reactions during cyclization . In contrast, Fmoc-Hnl-OAll’s higher loading improves yield but may increase aggregation risks.

Stability and Reactivity

- Allyl Ester Stability : Both this compound and Fmoc-Hnl-OAll retain allyl esters under basic Fmoc deprotection conditions (piperidine/DMF), ensuring compatibility with SPPS .

- Side-Chain Reactivity : Fmoc-Lys(Boc)-OH’s free carboxyl group enables direct resin anchoring but lacks the OAll’s selective cleavage utility .

Biological Activity

Fmoc-Lys-Oall (Fluorenylmethoxycarbonyl-Lysine-O-Allyl) is a modified lysine derivative that has garnered attention in peptide synthesis and biological applications. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyl group attached to the lysine side chain. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and potential applications in biomedical research.

1. Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Protection of Lysine : The amino group of lysine is protected with the Fmoc group to prevent unwanted reactions during peptide synthesis.

- Allylation : The side chain of lysine is modified by introducing an allyl group, which can enhance the compound's reactivity and functionality.

- Deprotection : The Fmoc group can be removed under basic conditions, allowing for the exposure of the amino group for further reactions.

The overall synthetic pathway can be summarized as follows:

2.1 Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The presence of the cationic lysine residue enhances the positive charge of the molecule, which is crucial for interacting with negatively charged bacterial membranes. This property allows for effective disruption of microbial cell walls, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2.2 Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. These studies indicate that while the compound is effective against bacteria, it exhibits low toxicity towards mammalian cells, making it a promising candidate for therapeutic applications.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| HEK293 | >100 |

| A549 | >100 |

| MCF-7 | >100 |

The mechanism by which this compound exerts its biological effects primarily involves:

- Membrane Disruption : The cationic nature of lysine facilitates electrostatic interactions with bacterial membranes, leading to pore formation and subsequent cell death.

- Biofilm Inhibition : Studies suggest that this compound may inhibit biofilm formation, a critical factor in chronic infections.

4.1 Peptide-Based Lectin Mimics

In a study focused on peptide-based lectin mimics, this compound was incorporated into synthetic peptides designed to bind carbohydrates effectively. The results demonstrated that these modified peptides exhibited enhanced binding affinities compared to their unmodified counterparts, indicating potential applications in drug delivery and diagnostics .

4.2 Antimicrobial Peptide Development

Research has shown that incorporating this compound into antimicrobial peptides significantly improves their efficacy against resistant strains of bacteria. The structural modifications provided by the allyl group enhance the overall stability and activity of these peptides .

Q & A

Q. What are the standard protocols for incorporating Fmoc-Lys-OAll into solid-phase peptide synthesis (SPPS)?

this compound is integrated into SPPS via side-chain anchoring to resins like 2-ClTrtCl. A typical protocol involves loading this compound onto resin (0.09 mmol scale) using Rink amide MBHA resin, followed by iterative Fmoc deprotection (20% piperidine/DMF) and coupling steps with activators like HBTU/DIPEA. Orthogonal protecting groups (e.g., Alloc for lysine side chains) enable selective deprotection during post-synthetic modifications .

Q. How is this compound characterized for purity and identity in peptide synthesis?

Characterization includes:

Q. What role does this compound play in introducing post-translational modifications in synthetic peptides?

The Alloc (allyloxycarbonyl) group on this compound allows orthogonal deprotection using Pd(0) catalysts (e.g., Pd(PPh₃)₄ with morpholine). This enables selective modification of lysine residues after SPPS, such as bioconjugation or glycosylation, without disrupting the Fmoc backbone .

Advanced Research Questions

Q. How to address conflicting reports on the stability of this compound under different coupling conditions?

Conflicting stability data may arise from solvent polarity, temperature, or activator choice. For example:

- Diminished stability in DCM: Observed in high-temperature couplings (>25°C), leading to premature Alloc cleavage.

- Mitigation: Use DMF as a solvent and low-activation reagents (e.g., Oxyma Pure/DIC) at 0–4°C . Methodological resolution: Conduct controlled kinetic studies using LC-MS to monitor Alloc group integrity under varied conditions .

Q. What strategies optimize orthogonal deprotection of this compound in complex peptide sequences?

- Sequential deprotection: Use Pd(0)-mediated Alloc cleavage after SPPS but before global Fmoc removal to avoid side reactions.

- Solvent optimization: Employ THF/water mixtures for Pd(0) reactions to enhance catalyst efficiency and reduce peptide aggregation .

- Validation: Confirm deprotection completeness via MALDI-TOF MS and ninhydrin tests .

Q. How to design experiments to evaluate the steric effects of this compound on peptide chain elongation?

- Comparative synthesis: Synthesize peptides with this compound vs. smaller residues (e.g., Fmoc-Lys(Boc)-OH) and compare coupling efficiencies via HPLC yield quantification.

- Kinetic analysis: Monitor real-time coupling rates using in-situ FTIR or conductivity measurements .

- Statistical rigor: Apply ANOVA to assess significant differences in elongation rates across residues .

Q. What analytical methods resolve discrepancies in peptide yields when using this compound?

- Systematic replication: Repeat syntheses with standardized protocols (resin batch, reagent purity) to isolate variables.

- High-resolution MS: Identify truncated sequences or side products (e.g., Alloc hydrolysis byproducts) .

- Meta-analysis: Review literature for common failure points (e.g., incomplete Alloc deprotection) and adjust protocols accordingly .

Data Contradiction & Methodological Pitfalls

Q. How to reconcile inconsistent purity results for this compound-derived peptides across studies?

- Source analysis: Compare purification methods (e.g., HPLC vs. precipitation) and solvent systems (ACN/water vs. methanol gradients).

- Instrument calibration: Ensure MS and HPLC systems are standardized using reference peptides .

- Peer review: Engage collaborators to validate analytical workflows and identify overlooked variables (e.g., residual Pd catalysts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.